molecular formula C11H16ClN B2998108 Cyclobutyl(phenyl)methanamine hydrochloride CAS No. 58271-61-7

Cyclobutyl(phenyl)methanamine hydrochloride

Cat. No.: B2998108
CAS No.: 58271-61-7
M. Wt: 197.71
InChI Key: AAOLJOPKUMMRSZ-UHFFFAOYSA-N
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Description

Cyclobutyl(phenyl)methanamine hydrochloride is a chiral organic compound featuring a cyclobutyl group, a phenyl ring, and a primary amine functional group, stabilized as a hydrochloride salt. Its molecular formula is C${11}$H${14}$ClN (approximate molecular weight: ~195.45 g/mol). Enantiomerically pure forms, such as the (R)- and (S) -isomers (CAS 1956435-19-0 and 1202478-42-9, respectively), are critical for applications requiring stereochemical precision .

Properties

IUPAC Name

cyclobutyl(phenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11(10-7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOLJOPKUMMRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Cyclobutyl(phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclobutyl(phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclobutyl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares Cyclobutyl(phenyl)methanamine hydrochloride with key analogs, highlighting structural differences and their implications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
This compound 58271-61-7 C${11}$H${14}$ClN ~195.45 Cyclobutyl, phenyl, methanamine Chiral intermediates, pharmaceuticals
(R)-Cyclobutyl(phenyl)methanamine hydrochloride 1956435-19-0 C${11}$H${14}$ClN ~195.45 R-enantiomer High enantiomeric purity (98%)
2-Cyclobutyl-1-phenylethanamine hydrochloride 2197062-46-5 C${12}$H${17}$ClN 211.73 Ethylamine chain (vs. methanamine) Reduced steric hindrance; R&D applications
Cypenamine hydrochloride (2-phenyl-cyclopentanamine) 5588-23-8 C${11}$H${15}$ClN 197.7 Cyclopentyl core (vs. cyclobutyl) CNS drug candidate; larger ring size reduces strain
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride 844470-82-2 C${10}$H${13}$ClFN 201.67 Cyclopropyl, 2-fluorophenyl substituent Enhanced metabolic stability due to fluorine
1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride 1439902-22-3 C${13}$H${18}$ClNO 241.76 4-methoxy substitution on phenyl Increased hydrophilicity; modified receptor binding
Key Observations:
  • Substituent Effects :
    • Electron-Withdrawing Groups : Fluorine (e.g., 2-fluorophenyl in CAS 844470-82-2) enhances metabolic stability and polarity .
    • Electron-Donating Groups : Methoxy (e.g., 4-methoxy in CAS 1439902-22-3) increases hydrophilicity and alters electronic properties .
  • Chain Length : Ethanamine derivatives (e.g., 2-Cyclobutyl-1-phenylethanamine) have higher molecular weights and reduced steric hindrance compared to methanamine analogs .

Enantiomeric Considerations

Enantiomers of this compound exhibit identical physicochemical properties but divergent biological activities. For example:

  • (R)-Isomer (CAS 1956435-19-0) : 98% purity, used in asymmetric synthesis for APIs requiring specific chirality .
  • (S)-Isomer (CAS 1202478-42-9) : Similar purity, but distinct pharmacological profiles in receptor binding studies .

Biological Activity

Cyclobutyl(phenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications. This article discusses the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C11_{11}H14_{14}ClN
  • Molecular Weight: 201.69 g/mol
  • Physical State: White crystalline powder

The compound features a cyclobutyl group attached to a phenyl ring via a methanamine linkage, which contributes to its biological activity by enabling interactions with receptor sites in biological systems.

This compound primarily interacts with amine receptors in the central nervous system. Its mechanism of action may include:

  • Agonistic or Antagonistic Activity: Depending on the receptor type, it can either activate or inhibit receptor signaling pathways.
  • Modulation of Neurotransmitter Systems: The compound has been studied for its effects on neurotransmitter analogs, particularly in relation to histamine receptors which play a crucial role in neuronal activity modulation .

Biological Applications

  • Neuropharmacology:
    • Investigated for its potential effects on histamine-3 (H3) receptors, which are implicated in various neurological disorders.
    • May serve as a therapeutic agent in treating conditions such as anxiety and depression by modulating neurotransmitter release .
  • Cancer Research:
    • Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .
    • Specific compounds have shown IC50_{50} values indicating significant cytotoxicity against various cancer cell lines, including MCF-7 and LoVo cells .
  • Organic Synthesis:
    • Used as a building block in the synthesis of more complex organic molecules, enhancing the development of pharmaceutical compounds .

Case Studies and Experimental Data

StudyCompoundCell LineIC50_{50} (µM)Mechanism
Study 1Cyclobutyl(phenyl)methanamine derivativeMCF-729.16Induces apoptosis
Study 2Cyclobutyl(phenyl)methanamine derivativeLoVo2.44Inhibits STAT3 transcription factors
Study 3This compoundHUVEC>200Low toxicity observed

Key Findings:

  • The compound demonstrated a potent inhibitory effect on cancer cell viability, particularly in MCF-7 cells, where it induced apoptosis and cell cycle arrest.
  • The interaction with STAT transcription factors suggests a targeted mechanism for inhibiting tumor growth .

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